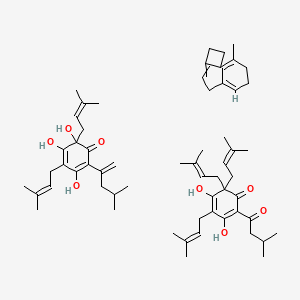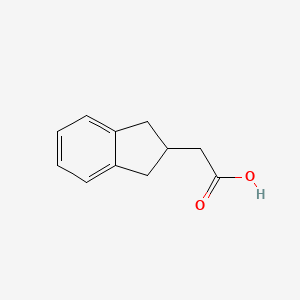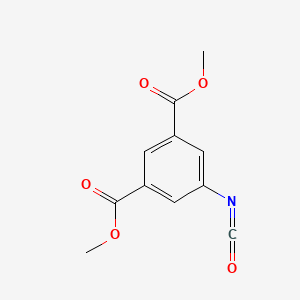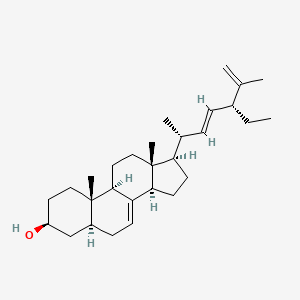
(1H,1H,2H,2H-全氟-正己基)甲基二氯硅烷
描述
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is a chemical compound with the molecular formula C7H7Cl2F9Si . It can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups .
Molecular Structure Analysis
The molecular structure of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane includes a perfluorinated chain (n-hexyl) which introduces fluorine atoms into the molecular structure. This property could be of interest for research on fluorinated materials with unique properties such as chemical stability, dielectric properties, or low surface energy.Chemical Reactions Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups . The specific chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane has a boiling point of 86°C at 48mm, a density of 1.434±0.06 g/cm3 (Predicted), a vapor pressure of 1.1hPa at 25℃, and a refractive index of 1.3560 . It also has a specific gravity of 1.454 and reacts rapidly with moisture, water, protic solvents .科学研究应用
Superhydrophobic Surface Creation
This compound is utilized to create superhydrophobic surfaces . The self-assembled nanostructures of PFDTS on silica sphere arrays induce multiscale roughness, which results in surfaces that exhibit superhydrophobic behavior . Such surfaces have a macroscopic contact angle greater than 150° and are highly sought after for their self-cleaning properties, mimicking natural phenomena like the Lotus leaf effect.
Micro- and Nano-Electromechanical Systems (MEMS/NEMS)
In MEMS and NEMS, gas-phase deposition of perfluorinated alkyl silanes, including PFDTS, is employed to reduce stiction. This is particularly useful in systems with narrow spaces where bubbles can trap and prevent liquid-based silane passivation . The high hydrophobicity of the layers deposited by this method is valuable for the smooth operation of these systems.
Hydrophobic Coatings for Microfluidic Devices
Due to its water and oil repellency, PFDTS is a candidate for research on creating hydrophobic surfaces for microfluidic devices. These devices benefit from such coatings as they prevent fouling and improve fluid flow, which is crucial for lab-on-a-chip applications.
Anti-Fouling Coatings
The repellent properties of PFDTS make it suitable for anti-fouling coatings. These coatings are essential in various industries to prevent the accumulation of unwanted biological material on surfaces, which can lead to reduced efficiency and increased maintenance costs.
Functionalization of Ceramic Membranes
PFDTS is used to functionalize hydrophobic ceramic membranes with nanosized pores. This functionalization is critical for applications that require selective filtration and barrier properties, such as in water purification systems .
Hydrophobic Functionalization of Crystals
The compound has been used to render Cu2(OH)3NO3 crystals hydrophobic. This modification is significant for materials science research where the wettability of crystal surfaces needs to be controlled for various applications .
Coating of Medical Devices
PFDTS can be used to coat nanosized medical devices. The hydrophobic coating is beneficial in reducing biofouling and improving the biocompatibility of implants and other medical devices .
安全和危害
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is classified as having acute toxicity - Category 4, Oral, Skin corrosion, Category 1, and Serious eye damage, Category 1 . It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
属性
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXETNSVRUKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880411 | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane | |
CAS RN |
38436-16-7 | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)

![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)

![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)

